molecular formula C24H32N2O8 B3826867 2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol

2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol

Cat. No.: B3826867
M. Wt: 476.5 g/mol
InChI Key: OOYPZQBTAUBPBA-UHFFFAOYSA-N
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Description

2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxyl groups and a unique oxane ring structure, which contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol typically involves multiple steps, including the formation of the oxane ring and the introduction of hydroxyl groups. One common synthetic route involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis: Large-scale synthesis of the precursor compounds.

    Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.

    Purification: Purification of the final product through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol has various scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol is unique due to its specific oxane ring structure and multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

2-methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O8/c1-11-17(27)19(29)21(31)23(33-11)25-15-7-3-13(4-8-15)14-5-9-16(10-6-14)26-24-22(32)20(30)18(28)12(2)34-24/h3-12,17-32H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYPZQBTAUBPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4C(C(C(C(O4)C)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol
Reactant of Route 2
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2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol
Reactant of Route 6
2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol

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